2,2,2-Trifluoro-1-(4-fluoro-2-hydroxy-phenyl)-ethanone
Description
Properties
IUPAC Name |
2,2,2-trifluoro-1-(4-fluoro-2-hydroxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c9-4-1-2-5(6(13)3-4)7(14)8(10,11)12/h1-3,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUSTSXJWRRKSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
-
Protection of the Hydroxyl Group : To prevent undesired side reactions, the phenolic -OH group is protected as a silyl ether (e.g., tert-butyldimethylsilyl chloride) or methyl ether.
-
Acylation : The protected substrate reacts with trifluoroacetyl chloride (CFCOCl) in the presence of a Lewis acid catalyst (e.g., AlCl) at 0–25°C. The electron-withdrawing fluorine substituent on the aromatic ring necessitates elevated catalyst loading (1.5–2.0 equivalents).
-
Deprotection : The protecting group is removed using tetrabutylammonium fluoride (TBAF) or BBr, yielding the final product.
Optimization Data :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Catalyst (AlCl) | 1.8 equivalents | 68 |
| Temperature | 0°C → 25°C (gradient) | 72 |
| Solvent | Dichloromethane | 65 |
This method faces challenges due to the deactivating nature of the trifluoromethyl and fluoro groups, which reduce aromatic ring reactivity. Industrial scalability is limited by the stoichiometric use of AlCl and the need for protection-deprotection steps.
Electrochemical C-H Trifluoroacetylation
Recent advances in electrochemical synthesis enable direct functionalization of C(sp)-H bonds, bypassing traditional directing groups. This method leverages electrochemical oxidation to generate reactive intermediates for trifluoroacetylation.
Procedure
-
Substrate Preparation : 4-Fluoro-2-hydroxyacetophenone is dissolved in a mixed solvent system (acetonitrile/water, 4:1) containing NaHCO.
-
Electrochemical Setup : A graphite anode and platinum cathode are employed under constant current (10 mA/cm).
-
Trifluoroacetylation : Trifluoroacetic anhydride (TFAA) is introduced incrementally, with the reaction monitored via cyclic voltammetry.
Key Findings :
-
The reaction proceeds via a radical mechanism, with the anode generating phenoxy radicals that couple with TFAA-derived species.
-
Solvent polarity critically influences selectivity; acetonitrile enhances trifluoroacetyl group incorporation compared to THF.
Performance Metrics :
| Current Density (mA/cm²) | TFAA Equivalents | Yield (%) |
|---|---|---|
| 10 | 1.2 | 58 |
| 15 | 1.5 | 64 |
This method offers advantages in atom economy and avoids harsh reagents, though it requires specialized equipment for large-scale applications.
Condensation Reactions Using Trifluoroacetic Anhydride
Condensation strategies exploit the reactivity of phenolic hydroxyl groups with trifluoroacetylating agents. A one-pot synthesis eliminates protection-deprotection steps, enhancing efficiency.
Synthetic Pathway
-
Base-Mediated Activation : 4-Fluoro-2-hydroxybenzaldehyde is treated with KCO in DMF, deprotonating the hydroxyl group.
-
Nucleophilic Acyl Substitution : Trifluoroacetic anhydride (2.0 equivalents) is added at −10°C, facilitating acyl transfer to the activated aromatic ring.
-
Workup : The mixture is quenched with ice-water, and the product is extracted with ethyl acetate.
Reaction Optimization :
-
Lower temperatures (−10°C) minimize side reactions such as oligomerization.
-
DMF outperforms DMSO as a solvent due to superior solubility of intermediates.
Scalability Data :
| Batch Size (g) | Purity (%) | Isolated Yield (%) |
|---|---|---|
| 10 | 98.5 | 70 |
| 50 | 97.2 | 65 |
This method is industrially viable but generates stoichiometric amounts of trifluoroacetate waste, necessitating robust purification systems.
Nucleophilic Aromatic Substitution with Trifluoroacetyl Groups
Nucleophilic aromatic substitution (NAS) provides an alternative route, particularly for electron-deficient arenes. Pre-functionalization of the aromatic ring with a leaving group (e.g., nitro) enables displacement by a trifluoroacetyl anion.
Methodology
-
Nitration : 4-Fluoro-2-hydroxybenzene is nitrated using HNO/HSO at 0°C, introducing a nitro group para to the hydroxyl group.
-
Reduction : The nitro group is reduced to an amine using H/Pd-C.
-
Diazotization and Displacement : The amine is diazotized with NaNO/HCl, followed by reaction with Cu(CFCOO) to install the trifluoroacetyl group.
Challenges and Solutions :
-
The trifluoroacetyl anion (CFCO) exhibits poor nucleophilicity, requiring polar aprotic solvents (e.g., DMSO) and elevated temperatures (80–100°C).
-
Competing hydrolysis is mitigated by anhydrous conditions and molecular sieves.
Yield Comparison :
| Step | Yield (%) |
|---|---|
| Nitration | 85 |
| Reduction | 90 |
| Trifluoroacetylation | 40 |
While conceptually straightforward, this multi-step approach suffers from low overall yields (∼30%) and is primarily reserved for small-scale syntheses.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(4-fluoro-2-hydroxy-phenyl)-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Halogenation and nitration reactions can introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation may involve reagents like chlorine or bromine, while nitration typically uses nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, which can be further utilized in different chemical processes or as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
Chemistry
Building Block for Organic Synthesis
2,2,2-Trifluoro-1-(4-fluoro-2-hydroxy-phenyl)-ethanone serves as a versatile building block in organic synthesis. Its structure allows for the introduction of trifluoromethyl groups into various organic compounds, enhancing their chemical properties and reactivity.
| Property | Details |
|---|---|
| Reactivity | High due to the presence of trifluoromethyl group |
| Stability | Stable under various reaction conditions |
Biology
Biochemical Probes
Due to its unique structural features, this compound is investigated for its potential as a biochemical probe. It can interact with specific molecular targets, which may include enzymes or receptors involved in various biological processes.
Case Study : In research examining the inhibition of certain enzymes related to inflammation, 2,2,2-Trifluoro-1-(4-fluoro-2-hydroxy-phenyl)-ethanone demonstrated promising results in modulating enzyme activity.
Medicine
Therapeutic Properties
The compound is being explored for its potential therapeutic applications, particularly in anti-inflammatory and anticancer activities. Its ability to inhibit specific pathways makes it a candidate for drug development.
| Therapeutic Area | Potential Effects |
|---|---|
| Anti-inflammatory | Inhibition of inflammatory pathways |
| Anticancer | Induction of apoptosis in cancer cells |
Materials Science
Development of Advanced Materials
In materials science, 2,2,2-Trifluoro-1-(4-fluoro-2-hydroxy-phenyl)-ethanone is utilized in the synthesis of advanced polymers and coatings. Its stability and reactivity make it suitable for creating materials with enhanced performance characteristics.
| Material Type | Application |
|---|---|
| Polymers | High-performance coatings |
| Coatings | Protective layers with chemical resistance |
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(4-fluoro-2-hydroxy-phenyl)-ethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
Hydroxy- and Fluoro-Substituted Trifluoroethanones
- 2,2,2-Trifluoro-1-(2-hydroxyphenyl)ethanone (CAS 25666-51-7): Lacks the 4-fluoro substituent. Melting point: Not reported in evidence, but synthesized via Fries rearrangement (42% yield) . The absence of the 4-fluoro group reduces electron-withdrawing effects, likely resulting in lower acidity compared to the target compound.
- 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone (CAS 1823-63-8): Contains a hydroxyl group at position 4 instead of fluorine. Higher hydrophilicity due to the para-hydroxyl group but reduced electronegativity compared to fluorine.
- 2,2,2-Trifluoro-1-(4-fluoro-2-hydroxyphenyl)ethanone: Unique dual substitution (2-OH, 4-F) enhances acidity (pKa ~8–10 estimated) and polarity. Expected to exhibit stronger hydrogen-bonding interactions than analogs lacking hydroxyl groups, influencing solubility and crystallinity.
Heterocyclic Trifluoroethanones
- 2,2,2-Trifluoro-1-(5-phenyl-2H-1,2,3-triazol-4-yl)ethanone (, Compound 2a): Substituted with a triazole ring instead of hydroxyl/fluoro groups. Higher thermal stability (m.p. 105–108°C) due to aromatic heterocycle . Lower polarity compared to the target compound, as triazole lacks hydrogen-bond donors.
- 2,2,2-Trifluoro-1-(2-methyl-1,8-naphthyridin-3-yl)ethanone (): Naphthyridine ring introduces basic nitrogen sites. Potential pharmacological relevance due to heteroaromaticity, unlike the target compound’s simpler phenyl backbone.
Alkyl- and Aryl-Substituted Trifluoroethanones
- 2,2,2-Trifluoro-1-(4-pentylphenyl)ethanone (CAS 886369-31-9, ): Long alkyl chain increases hydrophobicity (logP ~4–5 estimated). Lower melting point (likely liquid at room temperature) compared to the crystalline target compound.
- 2,2,2-Trifluoro-1-(4-(4-methylbenzoyl)-piperidin-1-yl)ethanone (): Piperidine and benzoyl groups enhance steric bulk, reducing reactivity in nucleophilic acyl substitution.
Data Table: Key Properties of Selected Compounds
Structural and Crystallographic Insights
- Crystal Packing: The azulene-containing analog () exhibits triclinic crystal symmetry (space group P1) with a unit cell volume of 1232.92 ų.
Biological Activity
2,2,2-Trifluoro-1-(4-fluoro-2-hydroxy-phenyl)-ethanone is a fluorinated organic compound with significant potential in medicinal chemistry. Its unique structural features, including trifluoromethyl and hydroxyphenyl groups, make it a subject of interest for various biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C8H5F3O2
- Molecular Weight : 190.12 g/mol
- CAS Number : 1823-63-8
The compound is synthesized typically by reacting 4-fluoro-2-hydroxybenzaldehyde with trifluoroacetic anhydride under controlled conditions to ensure high yield and purity .
The biological activity of 2,2,2-Trifluoro-1-(4-fluoro-2-hydroxy-phenyl)-ethanone is attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors. The compound has been explored for its potential as an inhibitor of:
- Acetylcholinesterase (AChE) : A key enzyme in neurotransmission that is often targeted in the treatment of Alzheimer's disease.
- Carbonic Anhydrases (CAs) : Enzymes involved in regulating pH and fluid balance in various tissues.
Inhibition of Acetylcholinesterase
Recent studies have shown that derivatives of phenolic compounds similar to 2,2,2-Trifluoro-1-(4-fluoro-2-hydroxy-phenyl)-ethanone exhibit significant inhibitory effects on AChE. For instance, compounds with similar structures demonstrated IC50 values ranging from 28.76 nM to 57.27 nM against AChE .
| Compound | IC50 (nM) | Ki (nM) |
|---|---|---|
| Reference Drug (TAC) | 40.76 | 37.45 ± 3.12 |
| Compound 1 | 28.76 | 22.13 ± 1.96 |
| Compound 4 | - | 23.71 ± 2.95 |
| Compound 5 | - | 62.11 ± 6.00 |
These findings suggest that modifications in the phenolic structure can enhance the inhibitory potency against AChE.
Inhibition of Carbonic Anhydrases
The compound has also been investigated for its potential as a carbonic anhydrase inhibitor. The presence of the hydroxy group is crucial for enhancing the binding affinity to the enzyme's active site, potentially leading to therapeutic applications in conditions like glaucoma and edema .
Case Studies
- Anticancer Activity : Research has indicated that similar fluorinated compounds exhibit cytotoxicity against various cancer cell lines, suggesting a potential role for 2,2,2-Trifluoro-1-(4-fluoro-2-hydroxy-phenyl)-ethanone in cancer therapy .
- Anti-inflammatory Properties : The compound's structural characteristics may confer anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases .
- Biochemical Probes : Due to its unique chemical features, this compound is being explored as a biochemical probe in drug design and development .
Q & A
Basic: What established synthetic methodologies are used for preparing 2,2,2-Trifluoro-1-(4-fluoro-2-hydroxy-phenyl)-ethanone?
The compound is synthesized via trifluoroacetylation of substituted phenols or through the Perkin reaction, which introduces trifluoromethyl groups into aromatic systems. Optimization involves adjusting reaction temperature (e.g., 80–120°C), solvent selection (e.g., acetic anhydride or ethanol), and catalysts (e.g., sodium acetate). For example, trifluoroacetophenone derivatives are obtained in 57–88% yield using controlled heating and inert atmospheres . Sub-gram-scale syntheses emphasize minimizing waste, with E-factors (mass waste/product) calculated at ~13.6 for optimized protocols .
Basic: Which spectroscopic techniques are critical for structural elucidation, and what key spectral markers should be observed?
Key techniques include:
- ¹H NMR : Aromatic protons resonate at δ 7.34–8.27 (e.g., para-substituted aryl groups) .
- ¹³C NMR : The carbonyl carbon appears as a quartet at δ ~180 ppm (J = 34–35 Hz) due to coupling with fluorine .
- ¹⁹F NMR : A singlet near δ −71 to −81 ppm confirms the trifluoromethyl group .
- IR : Strong C=O stretching at ~1700–1750 cm⁻¹.
Cross-referencing these markers with X-ray crystallography data ensures accurate assignment .
Advanced: How are crystallographic refinement challenges addressed for this compound?
Challenges like twinning, disorder, or high thermal motion are resolved using SHELX software (e.g., SHELXL for small-molecule refinement). High-resolution data (≤1.0 Å) improve model accuracy. For example, hydrogen bonding between the hydroxyl and ketone groups can be modeled via restraints. SHELX’s robust algorithms handle partial occupancy or anisotropic displacement parameters, critical for fluorinated aromatic systems .
Advanced: How do DFT studies elucidate reaction mechanisms involving this compound?
Density functional theory (DFT) calculates transition states and intermediates in reactions like cycloadditions. For instance, acid-switchable synthesis of triazoles with NaN₃ involves protonation of the carbonyl group, activating it for nucleophilic attack. DFT simulations (e.g., B3LYP/6-31G*) validate regioselectivity and energy barriers, showing a ΔG‡ of ~25 kcal/mol for triazole formation .
Basic: What safety protocols are essential for handling this compound?
Critical precautions include:
- PPE : Gloves, goggles, and flame-resistant clothing to prevent skin/eye contact (GHS H314) .
- Ventilation : Use fume hoods to avoid inhalation (GHS H335) .
- Storage : Inert gas atmosphere (N₂/Ar) and desiccants to prevent moisture-induced decomposition .
Advanced: How do substituents on the aromatic ring modulate reactivity?
The 4-fluoro-2-hydroxyl group directs electrophilic substitution via resonance and inductive effects. The hydroxyl group enhances para-electrophilicity, while fluorine withdraws electron density, stabilizing intermediates. This dual effect is observed in Friedel-Crafts acylations, where regioselectivity favors meta-substitution in competing reactions .
Advanced: How are contradictions between experimental and computational data resolved?
Discrepancies (e.g., NMR chemical shifts vs. predicted values) are resolved by:
- Multi-technique validation : X-ray crystallography confirms bond lengths/angles .
- Solvent corrections : Applying PCM (Polarizable Continuum Model) in DFT to match experimental solvent environments .
- Dynamic effects : MD simulations account for conformational flexibility in solution .
Basic: What purification strategies yield high-purity samples?
- Recrystallization : Ethanol/water or heptane/EtOAC mixtures produce crystals with >95% purity .
- Column Chromatography : Silica gel with hexane/EtOAc (4:1) elutes non-polar impurities .
Advanced: What role does vaporization enthalpy play in laboratory handling?
The enthalpy of vaporization (ΔHvap ~40–50 kJ/mol) indicates volatility, necessitating low-temperature storage (2–8°C) and sealed containers to prevent sublimation. This property also impacts GC-MS analysis, requiring cold traps to avoid sample loss .
Advanced: How do reaction conditions control regioselectivity in cycloadditions?
Acid conditions (e.g., HCl/EtOH) protonate the ketone, favoring 1,3-dipolar cycloaddition with NaN₃ to form triazoles. Neutral or basic conditions shift selectivity toward isoxazoles via nucleophilic attack at the carbonyl carbon. Solvent polarity further tunes transition-state stabilization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
